molecular formula C9H9ClO B2526819 5-chloro-2,3-dihydro-1H-inden-2-ol CAS No. 1227622-99-2

5-chloro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2526819
CAS No.: 1227622-99-2
M. Wt: 168.62
InChI Key: GJASWIDTSFDSIH-UHFFFAOYSA-N
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Description

5-chloro-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of indan-2-ol and is characterized by the presence of a chlorine atom at the 5-position of the indan ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dihydro-1H-inden-2-ol typically involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. One common method employs sodium borohydride (NaBH₄) as the reducing agent in a water-titanium (IV) iodide (TI-IF) solution. The reaction conditions are carefully controlled to ensure the selective reduction of the ketone group to an alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: The compound can be further reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-2-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the ketone group.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,3-dihydro-1H-inden-2-ol.

    Substitution: Various substituted indan-2-ol derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dihydro-1H-inden-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-2-ol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    5-chloro-2,3-dihydro-1H-inden-1-one: The ketone analog of 5-chloro-2,3-dihydro-1H-inden-2-ol, which can be reduced to form the alcohol.

    5-chloroindole: Contains a similar indole ring system but with different functional groups and properties.

Uniqueness

The presence of the chlorine atom at the 5-position of the indan ring system makes this compound unique. This structural feature can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other related compounds .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJASWIDTSFDSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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